Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound with the molecular formula C20H18N4O5S.Na and a molecular weight of 449.44 . This compound is characterized by the presence of azo groups, which are known for their vibrant colors and are commonly used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the nitration of benzene to form nitrobenzene, which is then reduced to aniline. The aniline undergoes diazotization to form a diazonium salt, which is subsequently coupled with another aromatic compound to form the azo compound. The final step involves sulfonation to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products
Oxidation: Nitrobenzenesulfonic acids.
Reduction: Aminobenzenesulfonic acids.
Substitution: Various substituted aromatic sulfonic acids.
Scientific Research Applications
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
Uniqueness
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is unique due to its specific arrangement of azo groups and methoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in dye chemistry and other applications where specific color properties are desired .
Properties
CAS No. |
72152-92-2 |
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Molecular Formula |
C20H17N4NaO5S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
sodium;4-[[3-methoxy-4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-28-17-8-3-14(4-9-17)22-24-19-12-7-16(13-20(19)29-2)23-21-15-5-10-18(11-6-15)30(25,26)27;/h3-13H,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
NGAVYALAUYUFER-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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